molecular formula C9H8ClN3 B3283038 1-(2-chlorophenyl)-1H-pyrazol-3-amine CAS No. 76091-02-6

1-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No. B3283038
CAS RN: 76091-02-6
M. Wt: 193.63 g/mol
InChI Key: SDVLYOOTZZBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-pyrazol-3-amine, also known as chloropyrazamine, is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a derivative of pyrazol and is composed of an amine and a phenyl group. Chloropyrazamine has been extensively studied due to its diverse range of applications in fields such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

1-(2-chlorophenyl)-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of heterocyclic compounds, including a wide variety of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity facilitates the creation of diverse classes of heterocyclic compounds and dyes, highlighting its significant role in synthetic chemistry. The unique reactivity of related compounds under mild conditions broadens the scope of synthesis from a range of precursors, leading to innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).

Development of Anticancer Agents

Research on derivatives of pyrazoline, such as this compound, has shown them to be potent scaffolds for the development of new anticancer agents. These compounds are recognized for their ability to exhibit significant biological effects, including anticancer activity. The study of pyrazoline derivatives in pharmaceutical chemistry underscores their role in multifunctional applications, particularly in designing novel anticancer therapies. This highlights the potential of pyrazoline and its derivatives in contributing to the advancement of cancer treatment strategies (Ray et al., 2022).

Environmental Impact of Chlorophenols

While not directly related to this compound, understanding the environmental impact of chlorophenols, which share the chlorophenyl group, is crucial. Chlorophenols are noted as major precursors to dioxins in thermal processes, including waste incineration, and have been studied for their persistence and toxicological profiles. This knowledge aids in assessing the environmental safety and potential risks associated with the use and disposal of chlorophenyl-containing compounds (Peng et al., 2016).

Monoamine Oxidase Inhibition

Pyrazoline compounds, structurally related to this compound, have been identified as promising scaffolds for monoamine oxidase (MAO) inhibition, a property relevant to the development of treatments for neurodegenerative disorders. Research has demonstrated the significant activity of pyrazoline derivatives towards MAO, suggesting their potential therapeutic applications in managing conditions such as depression and Parkinson's disease. The selectivity and potency of these compounds make them interesting candidates for further drug development (Mathew et al., 2013).

properties

IUPAC Name

1-(2-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVLYOOTZZBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287727
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76091-02-6
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76091-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.